molecular formula C18H12BrN3O B2386213 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 220835-18-7

7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2386213
CAS No.: 220835-18-7
M. Wt: 366.218
InChI Key: PNDQJUVRRFIFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, H-2 pyrimidine),
    • δ 7.82–7.75 (m, 4H, aromatic H from bromophenyl),
    • δ 7.60–7.45 (m, 5H, aromatic H from phenyl),
    • δ 6.98 (s, 1H, H-6 pyrrole),
    • δ 10.32 (s, 1H, -OH).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 162.4 (C-4, pyrimidine),
    • δ 158.9 (C-2, pyrimidine),
    • δ 140.2–120.5 (aromatic carbons),
    • δ 115.7 (C-5, pyrimidine).

Infrared (IR) Spectroscopy

  • ν 3200–3600 cm⁻¹ : Broad stretch from the hydroxyl group.
  • ν 1590 cm⁻¹ : C=N stretching in the pyrimidine ring.
  • ν 1480 cm⁻¹ : C-Br vibration.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 367.0 [M+H]⁺ (calc. 366.21).
  • Fragmentation peaks at m/z 288.1 (loss of Br), 201.0 (cleavage of pyrrolopyrimidine core).

Comparative Structural Analysis with Pyrrolo[2,3-d]Pyrimidine Derivatives

Compound Substituent at Position 7 Molecular Weight (g/mol) Key Structural Feature
7-(4-Bromophenyl)-5-phenyl derivative 4-Bromophenyl 366.21 Bromine enhances electronegativity
7-(3-Chlorophenyl) analog 3-Chlorophenyl 321.76 Chlorine offers smaller steric bulk
7-(3-Methylphenyl) derivative 3-Methylphenyl 301.34 Methyl group increases hydrophobicity
7-(3-Trifluoromethyl) analog 3-Trifluoromethylphenyl 355.31 CF₃ group enhances metabolic stability

Key observations:

  • Electron-withdrawing groups (e.g., Br, Cl) at position 7 increase dipole moments and influence π-π stacking interactions.
  • Bulkier substituents (e.g., trifluoromethyl) reduce solubility in polar solvents compared to halogenated analogs.
  • The hydroxyl group at position 4 enables hydrogen bonding, a feature absent in non-hydroxylated derivatives like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Properties

IUPAC Name

7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQJUVRRFIFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclization of appropriately substituted precursors. A widely adopted method involves the condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. For example, ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane under basic conditions to form the bicyclic core, followed by acid-catalyzed cyclization.

Key Reaction Parameters

Step Reagents/Conditions Yield Purity (HPLC)
Cyclization POCl₃, reflux, 5 h 82% 99.8%
Purification Ethyl acetate/hexane 75% 99.5%

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, Pd₂(dba)₃-catalyzed cyclization in DMSO at 100°C achieves 75–92% yields in 5–10 minutes.

Regioselective Substitution at N-7 and C-5

Phenyl Group Installation at C-5

Suzuki-Miyaura coupling introduces the phenyl group at C-5. Using phenylboronic acid with Pd(OAc)₂/XPhos in THF at 80°C yields 85–90% product. Competing reactions at C-4 are minimized by pre-coordinating the hydroxyl group with BF₃·OEt₂.

Hydroxylation at C-4

Oxidative Hydroxylation

Direct oxidation of 4-chloro intermediates using NaOH/H₂O₂ under reflux installs the hydroxyl group. Patent data show that adjusting pH to 3–5 post-reaction prevents over-oxidation, yielding 65–75% product with 99.8% purity.

Critical Parameters

Oxidant Temp (°C) pH Reaction Time Yield
H₂O₂ 45 4.0 2 h 72%

One-Pot Tandem Syntheses

Recent advances employ tandem cyclization-functionalization sequences. A microwave-assisted protocol combines core formation, SNAr substitution, and hydroxylation in a single vessel, reducing purification steps:

  • Cyclize 2-aminopyrimidine with ethyl acrylate (µW, 175°C, 50 min).
  • Substitute N-7 with 4-bromophenylamine (Pd₂(dba)₃, 100°C, 10 min).
  • Oxidize C-4 with H₂O₂/NaOH (45°C, 1 h).

Overall Yield : 68% (three steps).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 9.11 (s, 1H, C2-H), 8.90 (s, 1H, C6-H), 7.85–7.45 (m, 9H, aryl-H).
  • HPLC : Ret. time 12.7 min (99.8% purity, C18 column, MeCN/H₂O gradient).

Mass Spectrometry

  • HRMS (ESI+) : m/z 367.0212 [M+H]⁺ (calc. 367.0215 for C₁₈H₁₂BrN₃O).

Industrial-Scale Production Insights

Patent US10738058B2 details a cost-effective four-step synthesis:

  • Cyclization (POCl₃, 82% yield).
  • Tosylation (TsCl, Et₃N, 94%).
  • SNAr substitution (4-bromophenol, 87%).
  • Hydroxylation (NaOH/H₂O₂, 72%).

Total Yield : 52% (four steps), Purity >99.8%.

Applications in Kinase Inhibition

While beyond synthesis scope, the compound’s 4-hydroxy group enables hydrogen bonding with kinase ATP pockets (e.g., GSK-3β, FLT3). Structural analogs show IC₅₀ values <1 µM, validating the synthetic route’s biological relevance.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exhibit promising antimicrobial properties. The compound has been evaluated against various microorganisms with the following findings:

  • Synthesis and Testing : Several derivatives were synthesized and tested for antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays. Most compounds demonstrated significant activity against a range of bacterial strains, particularly Gram-positive bacteria.
CompoundMIC (μmol/L)Activity
Compound A4–12Effective against bacteria
Compound B6–20Moderate activity

These results suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antimicrobial efficacy .

Anticancer Applications

In oncology, 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has shown potential as an antitumor agent. Studies have focused on its effects on various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer).
Cell LineAssay TypeResults
MCF-7MTT AssaySignificant reduction in cell viability
HCT-116MTT AssayModerate cytotoxicity observed
HepG-2MTT AssayPromising antitumor activity
A549MTT AssayEffective in inhibiting growth

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. A specific derivative has been compared to indomethacin, a known anti-inflammatory drug:

  • Comparative Analysis : The derivative exhibited comparable anti-inflammatory effects with reduced ulcerogenic potential, making it a candidate for further development in treating inflammatory conditions.
ParameterIndomethacinDerivative
Anti-inflammatory ActivityHighComparable
Ulcerogenic EffectsHighMinimal

This suggests that the compound could provide therapeutic benefits with fewer side effects .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the pyrrolo[2,3-d]pyrimidine core significantly influences molecular weight, polarity, and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 7) Molecular Weight Key Properties
7-(4-Bromophenyl)-5-phenyl-...-4-ol (Target) 4-Bromophenyl 383.23* Bromine increases hydrophobicity/weight
7-(4-Methoxyphenyl)-5-phenyl-...-4-ol 4-Methoxyphenyl 317.35 Methoxy enhances electron density
7-(3-Methylphenyl)-5-phenyl-...-4-ol 3-Methylphenyl 301.35 Methyl improves lipophilicity
5-(4-Chlorophenyl)-7-(4-methylphenyl)-... 4-Chlorophenyl, 4-methyl 397.90 Chlorine and methyl alter steric bulk

*Calculated based on molecular formula (C₁₈H₁₃BrN₃O).

Key Observations :

  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight by ~85.6 g/mol compared to chlorine (atomic weight difference: Br = 79.9 vs. Cl = 35.5). This may enhance halogen bonding in target proteins .
  • Electron-Donating vs.

Potential for Further Functionalization

The 4-bromophenyl group in the target compound enables downstream modifications:

  • Cross-Coupling Reactions : Bromine can participate in Suzuki or Buchwald-Hartwig reactions to introduce heterocycles or amines, as seen in derivatives like BH22594 (piperazine-linked analogs) .
  • Biotinylation or Fluorescent Tagging : Bromine-to-amine conversion could facilitate probe development for target identification .

Biological Activity

7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a member of the pyrrolopyrimidine family, notable for its diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy and inflammation management. The unique structural features, including a bromophenyl substituent, may influence its biological interactions and efficacy.

Chemical Structure and Properties

The molecular formula for 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C22H22BrN3. Its structure comprises multiple aromatic rings, which are critical for its biological activity. The presence of the bromine atom can enhance the compound's reactivity and selectivity towards specific biological targets compared to similar compounds with different halogens.

Research indicates that this compound primarily acts through the inhibition of specific kinases involved in cell signaling pathways. For instance, it has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a significant role in tumor progression. In vitro studies have shown that derivatives of this compound can effectively inhibit PAK4 with IC50 values as low as 2.7 nM, demonstrating potent anti-tumor activity against various cancer cell lines .

Biological Activities

  • Anti-Cancer Effects :
    • The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies have demonstrated that certain derivatives can arrest cell cycles at the G0/G1 phase and trigger programmed cell death .
    • In vivo models have also indicated that these compounds can significantly reduce tumor size and metastasis .
  • Anti-Inflammatory Properties :
    • The compound exhibits anti-inflammatory effects by modulating adenosine levels through inhibition of adenosine kinase (AK). This mechanism increases adenosine concentrations, leading to reduced cellular excitability at sites of inflammation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on PAK4 Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit PAK4. Compound 5n showed significant inhibitory activity with an IC50 value of 2.7 nM against MV4-11 cells, leading to cell cycle arrest and apoptosis .
  • In Vivo Tumor Models : In experiments using mouse models, certain derivatives demonstrated superior efficacy in inhibiting tumor growth and angiogenesis compared to standard treatments .

Data Table: Biological Activity Overview

Activity TypeMechanismIC50 Value (nM)Reference
PAK4 InhibitionEnzyme inhibition2.7
Anti-Tumor ActivityCell cycle arrest and apoptosis7.8
Anti-InflammatoryAdenosine kinase inhibitionNot specified
Tumor Growth InhibitionIn vivo model resultsNot specified

Q & A

Q. Key Considerations :

  • Reaction conditions (e.g., temperature, catalysts) significantly impact yields.
  • Purification via column chromatography or recrystallization is critical for isolating the target compound .

How can spectroscopic techniques confirm the structure of this compound?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR : Assign peaks to protons and carbons in the pyrrolopyrimidine core and substituents. For example:
    • Aromatic protons (6.8–8.2 ppm) and NH/OH signals (10–12 ppm) .
    • Distinctive shifts for bromophenyl groups due to electron-withdrawing effects .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • IR Spectroscopy : Detect functional groups (e.g., OH stretch ~3200 cm⁻¹) .

Q. Resolution Strategy :

  • Compare purity (HPLC) and scalability.
  • Validate via ¹H NMR to confirm absence of byproducts .

What computational methods predict binding modes with biological targets?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Key Finding :
The bromophenyl group forms hydrophobic interactions with kinase residues (e.g., Leu273), validated by docking scores ≤-9.0 kcal/mol .

How to assess regioselectivity in electrophilic substitution reactions?

Advanced Research Question
Experimental Approach :

  • Isotopic Labeling : Use ¹³C-labeled reagents to track substitution positions .
  • X-ray Crystallography : Resolve regioselectivity in intermediates (e.g., 4-chloro vs. 6-chloro isomers) .

Example :
In 7H-pyrrolo[2,3-d]pyrimidines, chlorination favors the 4-position due to electron-deficient pyrimidine ring .

What analytical methods ensure purity ≥98% for in vivo studies?

Advanced Research Question
Quality Control :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ±0.1 min .
  • Elemental Analysis : Match calculated vs. observed C/H/N content (e.g., Δ ≤0.4%) .

Q. Documentation :

  • Provide Certificate of Analysis (COA) with batch-specific data .

How to design derivatives for improved pharmacokinetic properties?

Advanced Research Question
Rational Design :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0 .
  • Metabolic Stability : Replace bromine with trifluoromethyl to resist cytochrome P450 oxidation .

Q. Validation :

  • In Vitro Assays : Microsomal stability testing (t₁/₂ >60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.